Desacetyl Diltiazem D4
Descripción general
Descripción
Desacetyl Diltiazem D4 is a stable isotope labelled metabolite of Diltiazem . It is used in neurology research and falls under the categories of cardiac drugs and beta blockers . The molecular formula of Desacetyl Diltiazem D4 is C20H20D4N2O3S • HCl, and it has a molecular weight of 376.513646 .
Molecular Structure Analysis
The molecular structure of Desacetyl Diltiazem D4 is represented by the formula C20H20D4N2O3S • HCl . The compound is a stable isotope labelled metabolite, which means it contains non-radioactive isotopes that have been incorporated into the compound to allow for detection and quantification in metabolic studies.Chemical Reactions Analysis
Desacetyl Diltiazem D4 is a metabolite of Diltiazem, which means it is produced through the metabolic processes of N-demethylation, O-demethylation, and deacetylation . The specific chemical reactions involved in these processes are not detailed in the available resources.Physical And Chemical Properties Analysis
Desacetyl Diltiazem D4 has a molecular weight of 376.513646 . Other physical and chemical properties such as melting point, solubility, and stability are not specified in the available resources.Aplicaciones Científicas De Investigación
Metabolism in Aquatic Organisms
Diltiazem is metabolized in rainbow trout via desmethylation and desacetylation, similar to mammals, with desacetyl diltiazem being one of the metabolites identified. This suggests potential uptake and metabolism in non-target organisms in aquatic environments (Steinbach et al., 2016).
Cardiovascular Effects
Desacetyl diltiazem, among other metabolites, was found to produce dose-dependent cardiovascular effects in anesthetized dogs, including increases in coronary blood flow and decreases in blood pressure and heart rate (Yabuna et al., 1985).
Intestinal Metabolism and Transport
Desacetyl diltiazem is rapidly formed from diltiazem in rat jejunum and is subject to P-glycoprotein-mediated efflux, indicating significant intestinal metabolism and transport (Molden et al., 2000).
Metabolism in Various Tissues
Diltiazem undergoes extensive metabolism in hepatic and extrahepatic tissues, with desacetyl diltiazem being one of the major metabolites produced (Homsy et al., 1995).
Influence on NTPDase Activity
Desacetyl diltiazem is found to inhibit NTPDase, an ectonucleotidase associated with vascular endothelial and smooth muscle cells, indicating a possible role in the regulation of vascular tone (Gendron et al., 2000).
Genetic Polymorphism Effects
Genetic polymorphisms in CYP2D6 and CYP3A5 do not significantly affect the disposition of diltiazem and desacetyl diltiazem, although there is evidence of increased systemic exposure of desacetyl diltiazem in certain genotype carriers (Zheng et al., 2013).
Calcium Channel Receptor Binding Studies
Desacetyl diltiazem and its stereoisomers are studied for their interaction with calcium channel antagonist receptors, suggesting potential pharmacological significance (Schoemaker et al., 1987).
Gas Chromatographic Method for Quantification
A method for the determination of diltiazem and desacetyl diltiazem in plasma using gas chromatography is described, indicating its use in pharmacokinetic studies (Rovel et al., 1977).
Safety And Hazards
Propiedades
IUPAC Name |
(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i12D2,13D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHUXMZTSSZXSB-AKZXBINPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747513 | |
Record name | (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desacetyl Diltiazem D4 | |
CAS RN |
112259-40-2 | |
Record name | (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.